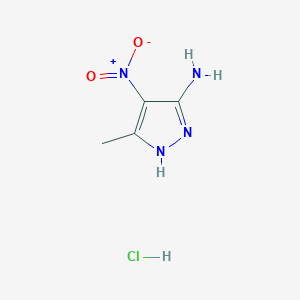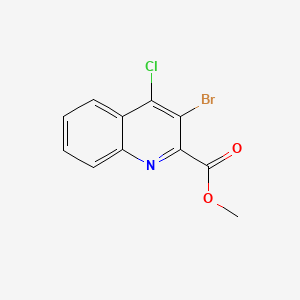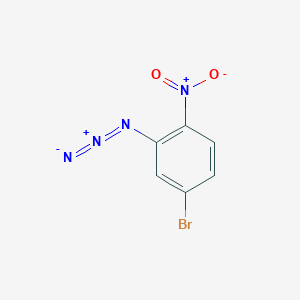
2-Azido-4-bromo-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4-bromo-1-nitrobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a nitro group (-NO₂) attached to a benzene ring
Preparation Methods
The synthesis of 2-Azido-4-bromo-1-nitrobenzene typically involves a multi-step process. One common method includes the nitration of bromobenzene to form 4-bromo-1-nitrobenzene, followed by the introduction of the azido group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The azido group can be introduced through a substitution reaction using sodium azide in the presence of a suitable solvent .
Chemical Reactions Analysis
2-Azido-4-bromo-1-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or by using metal hydrides.
Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Scientific Research Applications
2-Azido-4-bromo-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a precursor for the preparation of other functionalized aromatic compounds.
Biology: The azido group is often used in bioorthogonal chemistry for labeling and tracking biomolecules in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Azido-4-bromo-1-nitrobenzene is largely dependent on the specific reactions it undergoes. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group, being an electron-withdrawing group, can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution reactions .
Comparison with Similar Compounds
2-Azido-4-bromo-1-nitrobenzene can be compared with other similar compounds such as:
2-Azido-4-chloro-1-nitrobenzene: Similar in structure but with a chlorine atom instead of bromine.
2-Azido-4-fluoro-1-nitrobenzene: Contains a fluorine atom instead of bromine.
2-Azido-4-iodo-1-nitrobenzene: Contains an iodine atom instead of bromine.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications due to the different halogen atoms attached to the benzene ring .
Properties
IUPAC Name |
2-azido-4-bromo-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-4-1-2-6(11(12)13)5(3-4)9-10-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDFJFUOWQWDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)
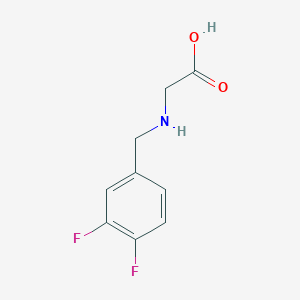
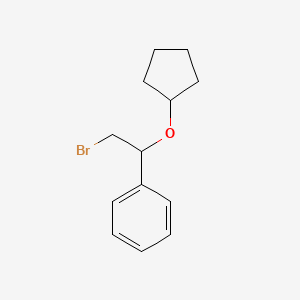
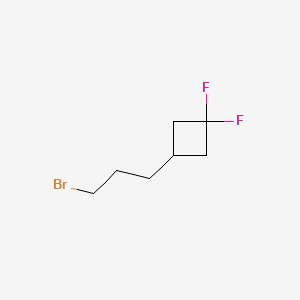
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid](/img/structure/B13505117.png)
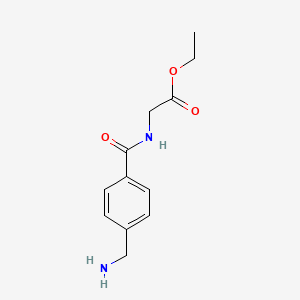
![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
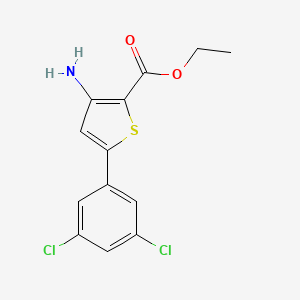
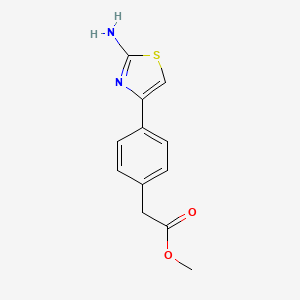
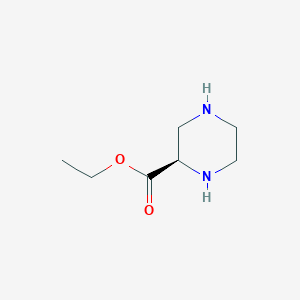
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
